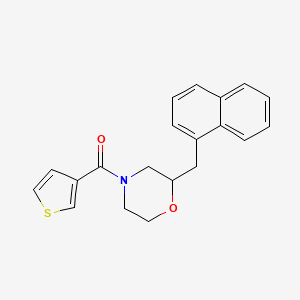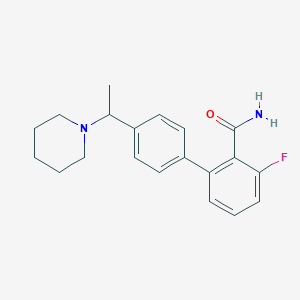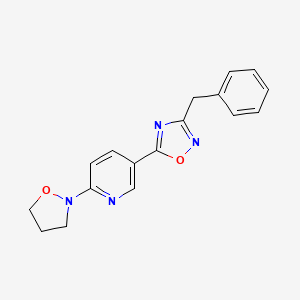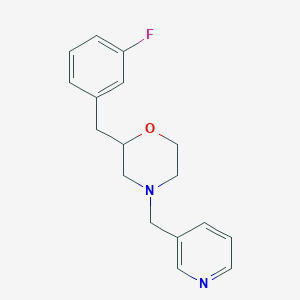![molecular formula C25H38N2O2 B3783446 1-(4-Benzylpiperidin-1-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propan-1-one](/img/structure/B3783446.png)
1-(4-Benzylpiperidin-1-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propan-1-one
Descripción general
Descripción
1-(4-Benzylpiperidin-1-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propan-1-one is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperidine ring and an oxan-4-yl group attached to another piperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propan-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzylpiperidine Intermediate: The first step involves the synthesis of 4-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.
Formation of the Oxan-4-ylpiperidine Intermediate: The second step involves the synthesis of 1-(oxan-4-yl)piperidine through the reaction of piperidine with oxan-4-yl chloride.
Coupling Reaction: The final step involves the coupling of the two intermediates, 4-benzylpiperidine and 1-(oxan-4-yl)piperidine, using a suitable coupling reagent such as 1,3-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(4-Benzylpiperidin-1-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can be carried out under acidic or basic conditions to break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Benzylpiperidin-1-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit acetylcholinesterase (AChE) activity, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function in Alzheimer’s disease .
Comparación Con Compuestos Similares
1-(4-Benzylpiperidin-1-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propan-1-one can be compared with other similar compounds, such as:
1-Benzyl-4-piperidone: This compound has a similar piperidine structure but lacks the oxan-4-yl group, making it less complex and potentially less versatile in its applications.
1-(1-Benzylpiperidin-4-yl)piperidin-4-amine: This compound has a similar benzylpiperidine structure but differs in the presence of an amine group instead of the oxan-4-yl group.
The uniqueness of this compound lies in its dual piperidine rings with distinct substituents, which may confer unique chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O2/c28-25(27-16-10-23(11-17-27)20-22-4-2-1-3-5-22)7-6-21-8-14-26(15-9-21)24-12-18-29-19-13-24/h1-5,21,23-24H,6-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZIGDFIDGHCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCC(CC2)CC3=CC=CC=C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3783365.png)

![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one](/img/structure/B3783381.png)
![ethyl 4-{5-[(3-methylbutanoyl)amino]-1H-pyrazol-1-yl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B3783385.png)
![N~2~-acetyl-N~1~-[2-(dimethylamino)ethyl]-N~1~-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}glycinamide](/img/structure/B3783389.png)
![(1-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B3783402.png)
![4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-5-methyl-2-naphthalen-2-yl-1,3-oxazole](/img/structure/B3783429.png)

![N-[(4-methoxyphenyl)methyl]-N,4,6-trimethylpyrimidin-2-amine](/img/structure/B3783438.png)
![1-[2-({2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}amino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B3783454.png)
![3-(1,3-benzodioxol-5-yl)-5-[(E)-3-phenylprop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B3783456.png)

![(3-cyclopentylpropyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B3783474.png)

